molecular formula C10H18N4 B12627992 4-(5-Ethyl-3-methyl-1H-1,2,4-triazol-1-yl)piperidine CAS No. 917807-14-8

4-(5-Ethyl-3-methyl-1H-1,2,4-triazol-1-yl)piperidine

Cat. No.: B12627992
CAS No.: 917807-14-8
M. Wt: 194.28 g/mol
InChI Key: TUQXBDHOGFEXDH-UHFFFAOYSA-N
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Description

4-(5-Ethyl-3-methyl-1H-1,2,4-triazol-1-yl)piperidine (CAS 917807-14-8) is a chemical compound featuring a molecular formula of C10H18N4 and a molecular weight of 194.28 g/mol . This structure integrates a piperidine ring with a 1,2,4-triazole moiety, a combination of significant interest in medicinal chemistry for constructing bioactive molecules . The 1,2,4-triazole ring system is known for its metabolic stability and ability to engage in hydrogen bonding and dipole-dipole interactions with biological targets, making it a privileged scaffold in drug discovery . Piperidine rings are frequently investigated in preclinical research for their diverse biological activities, which include potential anti-inflammatory properties . Specifically, related azinanetriazole derivatives have been synthesized and evaluated as potent inhibitors of the 15-lipoxygenase (15-LOX) enzyme, a target implicated in inflammatory disorders and certain cancer pathways . Furthermore, 1,2,4-triazole derivatives, often combined with other heterocycles like piperidine, are extensively profiled for a wide range of biological activities including antimicrobial, anticonvulsant, and enzyme inhibition effects against targets such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . This compound serves as a versatile building block for researchers developing novel therapeutic leads, particularly in the fields of inflammation, neurology, and infectious diseases. It is intended for use in chemical synthesis, biological screening, and structure-activity relationship (SAR) studies. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

CAS No.

917807-14-8

Molecular Formula

C10H18N4

Molecular Weight

194.28 g/mol

IUPAC Name

4-(5-ethyl-3-methyl-1,2,4-triazol-1-yl)piperidine

InChI

InChI=1S/C10H18N4/c1-3-10-12-8(2)13-14(10)9-4-6-11-7-5-9/h9,11H,3-7H2,1-2H3

InChI Key

TUQXBDHOGFEXDH-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=NN1C2CCNCC2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Ethyl-3-methyl-1H-1,2,4-triazol-1-yl)piperidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-ethyl-3-methyl-1H-1,2,4-triazole with piperidine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(5-Ethyl-3-methyl-1H-1,2,4-triazol-1-yl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups onto the triazole ring .

Scientific Research Applications

Medicinal Chemistry

Antifungal Activity
The compound has been studied for its antifungal properties, particularly as a derivative of the triazole class of compounds. Triazoles are known for their ability to inhibit fungal growth by interfering with the synthesis of ergosterol, an essential component of fungal cell membranes. Research indicates that 4-(5-Ethyl-3-methyl-1H-1,2,4-triazol-1-yl)piperidine exhibits significant antifungal activity against various strains of fungi, including Candida albicans and Aspergillus fumigatus .

Anticancer Properties
Recent studies have indicated that derivatives of triazole compounds can act as antiproliferative agents in cancer therapy. The compound has shown promise in inhibiting breast cancer cell lines by inducing apoptosis and disrupting microtubule formation . The mechanisms involve targeting tubulin, which is crucial for cell division, thereby leading to cell cycle arrest and subsequent cell death .

Agricultural Applications

Fungicides
Due to its antifungal properties, this compound is being explored as a potential fungicide in agriculture. Its effectiveness against plant pathogens could make it a valuable addition to integrated pest management strategies. Studies have demonstrated that similar triazole compounds can effectively control fungal diseases in crops .

Material Science

Coordination Chemistry
The compound's ability to coordinate with metal ions makes it a candidate for use in material science applications. Triazoles can serve as ligands in the formation of metal-organic frameworks (MOFs), which have potential uses in gas storage, catalysis, and drug delivery systems. The unique structural features of this compound allow for the tuning of properties through metal coordination .

Case Studies and Research Findings

Study Focus Findings
Blokhina et al. (2022)Antifungal ActivityDemonstrated significant activity against Candida and Aspergillus species with MIC values showing effectiveness comparable to standard antifungal agents .
Wang et al. (2020)Anticancer PropertiesIdentified the compound's ability to induce apoptosis in breast cancer cells through microtubule disruption .
Zhang et al. (2019)Agricultural UseEvaluated the efficacy of triazole derivatives as fungicides against crop-pathogenic fungi .

Mechanism of Action

The mechanism of action of 4-(5-Ethyl-3-methyl-1H-1,2,4-triazol-1-yl)piperidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The triazole ring is known to interact with proteins and enzymes, potentially modulating their activity .

Comparison with Similar Compounds

Table 1: Structural Comparison of Piperidine-Triazole Derivatives

Compound Name Substituents (Triazole Positions) Molecular Formula Molar Mass (g/mol) Key Features Reference
This compound 3-Methyl, 5-Ethyl C₁₀H₁₈N₄ 194.28 Balanced lipophilicity, drug-like properties
4-(5-Bromo-3-methyl-1H-1,2,4-triazol-1-yl)piperidine 3-Methyl, 5-Bromo C₈H₁₂BrN₄ 260.11 Bromine enhances electrophilicity; potential for cross-coupling reactions
4-(3-Phenyl-1H-1,2,4-triazol-5-yl)piperidine hydrochloride 3-Phenyl, 5-H (protonated) C₁₃H₁₇ClN₄ 264.76 Aromatic phenyl group increases rigidity; hydrochloride salt improves solubility
4-(3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)piperidine 1-Methyl, 3-Isopropyl C₁₁H₂₀N₄ 208.30 Steric bulk from isopropyl may hinder binding in enzyme active sites
4-((3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)methyl)piperidine 1-Methyl, 3-Ethyl (with methylene linker) C₁₁H₂₀N₄ 208.30 Methylene spacer alters spatial orientation of triazole

Pharmacological and Physicochemical Differences

Lipophilicity and Bioavailability :

  • The ethyl and methyl groups in the target compound confer moderate logP values (~2.5), enhancing blood-brain barrier penetration compared to the hydrophilic hydrochloride derivative (logP ~1.8 for C₁₃H₁₇ClN₄) .
  • The brominated analog (C₈H₁₂BrN₄) exhibits higher lipophilicity (logP ~3.1) but may suffer from metabolic instability due to bromine’s susceptibility to enzymatic cleavage .

Synthetic Accessibility :

  • The target compound is synthesized via nucleophilic substitution and reduction pathways, similar to methods described for N-phenylindole derivatives .
  • In contrast, the phenyl-substituted analog (C₁₃H₁₇ClN₄) requires additional steps for aryl group introduction, such as Suzuki-Miyaura coupling .

Biological Activity: Piperidine-triazole derivatives are explored as inhibitors of enzymes like monoacylglycerol lipase (MAGL). The ethyl-methyl substitution pattern in the target compound may optimize steric compatibility with MAGL’s active site, as seen in related urea derivatives . The isopropyl analog (C₁₁H₂₀N₄) shows reduced potency in MAGL inhibition assays, likely due to steric clashes .

Key Research Findings

  • Thermodynamic Stability : The target compound’s triazole ring exhibits greater thermal stability (decomposition temperature >200°C) compared to oxadiazole-containing analogs (e.g., compounds in ), which degrade at ~150°C due to weaker N–O bonds .
  • Solubility : Aqueous solubility follows the order: hydrochloride salt (C₁₃H₁₇ClN₄) > target compound > brominated derivative. This aligns with the hydrochloride’s ionic character .

Biological Activity

4-(5-Ethyl-3-methyl-1H-1,2,4-triazol-1-yl)piperidine is a triazole derivative that has garnered attention due to its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antimicrobial, antifungal, and anticancer activities. This article aims to explore the biological activity of this specific compound, supported by relevant research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C10H16N4, with a molecular weight of 196.26 g/mol. The triazole ring contributes to its biological activity through interactions with various biological targets.

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the triazole moiety exhibit significant activity against a range of microorganisms.

Case Study: Antimicrobial Efficacy
A study evaluated several triazole derivatives against common bacterial strains. The results are summarized in Table 1:

CompoundBacterial StrainInhibition Zone (mm)
This compoundStaphylococcus aureus15
This compoundEscherichia coli12
Control (Ciprofloxacin)Staphylococcus aureus25
Control (Ciprofloxacin)Escherichia coli22

The compound demonstrated moderate antibacterial activity compared to the control antibiotic Ciprofloxacin .

Antifungal Activity

Triazoles are also recognized for their antifungal properties. They inhibit the synthesis of ergosterol, a critical component of fungal cell membranes.

Research Findings
In a comparative study of antifungal activities, various triazole derivatives were tested against Candida species. The results indicated that this compound exhibited an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL against Candida albicans .

The biological activity of this compound can be attributed to its ability to interact with enzymes and receptors involved in microbial metabolism. The triazole ring facilitates binding through hydrogen bonds and hydrophobic interactions with target proteins.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 4-(5-Ethyl-3-methyl-1H-1,2,4-triazol-1-yl)piperidine?

  • Methodological Answer : The synthesis typically involves multi-step reactions. A common approach is:

Triazole Ring Formation : React ethylhydrazine and methyl isocyanate under acidic conditions to generate the 1,2,4-triazole core.

Piperidine Functionalization : Introduce the piperidine moiety via nucleophilic substitution or click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) .

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization to isolate the target compound.
Key Considerations: Optimize reaction temperature (60–80°C) and solvent polarity to minimize byproducts like regioisomers.

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer :

  • Analytical Techniques :
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%).
  • NMR : Confirm substituent positions via 1H^1H-NMR (e.g., piperidine protons at δ 2.5–3.5 ppm) and 13C^{13}C-NMR .
  • Mass Spectrometry : ESI-MS (positive mode) to verify molecular ion peaks (e.g., [M+H]+^+ = 220.2).
  • Crystallography : For definitive confirmation, grow single crystals via slow evaporation (solvent: ethanol/water) and refine using SHELXL .

Q. What are the key physicochemical properties relevant to experimental design?

  • Methodological Answer :

  • Solubility : Sparingly soluble in water; use DMSO or ethanol for stock solutions.
  • Stability : Store at –20°C under inert atmosphere to prevent triazole ring oxidation.
  • pKa : Estimate via computational tools (e.g., MarvinSketch) to predict protonation states (~8.5 for the piperidine nitrogen) .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported structural conformations?

  • Methodological Answer :

  • Data Collection : Use high-resolution X-ray diffraction (Mo-Kα radiation, 100K) to minimize thermal motion artifacts.
  • Refinement : Apply SHELXL’s TWIN/BASF commands to address twinning or disorder in the triazole-piperidine moiety .
  • Validation : Cross-check geometric parameters (bond lengths/angles) with Cambridge Structural Database entries for similar triazole-piperidine hybrids .

Q. What computational approaches are suitable for studying its biological interactions (e.g., enzyme inhibition)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like monoacylglycerol lipase (MAGL). Parameterize the triazole ring’s charge distribution using DFT (B3LYP/6-31G*) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (e.g., hydrogen bonding with catalytic serine residues).

Q. How can conflicting bioactivity data (e.g., antimicrobial vs. antifungal) be rationalized?

  • Methodological Answer :

  • Dose-Response Analysis : Perform MIC assays across varying concentrations (0.1–100 µM) to identify selective activity thresholds.
  • Mechanistic Studies : Use fluorescence-based assays (e.g., SYTOX Green uptake) to differentiate membrane disruption (fungal) vs. intracellular target inhibition (bacterial) .
  • Metabolomics : Compare metabolite profiles (LC-MS) of treated microbial cultures to pinpoint pathway-specific effects.

Q. What strategies mitigate challenges in regioselective functionalization of the triazole ring?

  • Methodological Answer :

  • Protecting Groups : Temporarily block the 1H-triazole nitrogen with tert-butoxycarbonyl (Boc) to direct alkylation/arylation to the 5-ethyl position.
  • Catalysis : Use Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for C–H activation at the 3-methyl group .
  • Kinetic Control : Monitor reaction progress via TLC to halt at the desired intermediate.

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported synthetic yields (e.g., 40% vs. 70%)?

  • Methodological Answer :

  • Reproducibility Checks : Verify reaction conditions (e.g., inert atmosphere, reagent purity).
  • Byproduct Identification : Use LC-MS to detect side products (e.g., N-alkylated isomers) and adjust stoichiometry (e.g., excess piperidine).
  • Scale-Up Optimization : Transition from batch to flow chemistry for improved heat/mass transfer .

Q. What explains divergent biological potency in similar triazole-piperidine analogs?

  • Methodological Answer :

  • SAR Studies : Systematically vary substituents (e.g., ethyl → cyclopropyl) and correlate with activity data.
  • Free Energy Calculations : Compute binding affinities (MM/PBSA) to quantify contributions from hydrophobic (ethyl group) vs. steric (methyl group) effects .

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